Benzyl N-(1-phenylethyl)-N-vinylcarbamate
Overview
Description
Benzyl N-(1-phenylethyl)-N-vinylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry. This compound is characterized by its unique structure, which includes a benzyl group, a phenylethyl group, and a vinylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(1-phenylethyl)-N-vinylcarbamate typically involves the reaction of benzyl chloroformate with N-(1-phenylethyl)-N-vinylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-phenylethyl)-N-vinylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The vinyl group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced carbonyl groups.
Substitution: Substituted carbamates with various functional groups replacing the vinyl group.
Scientific Research Applications
Benzyl N-(1-phenylethyl)-N-vinylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-(1-phenylethyl)-N-vinylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The vinyl group in the compound allows it to form covalent bonds with nucleophilic sites in proteins, which can result in the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(1-phenylethyl)carbamate: Lacks the vinyl group, leading to different reactivity and applications.
N-(1-Phenylethyl)-N-vinylcarbamate: Lacks the benzyl group, affecting its chemical properties and biological activities.
Benzyl N-vinylcarbamate: Lacks the phenylethyl group, resulting in different chemical behavior and uses.
Uniqueness
Benzyl N-(1-phenylethyl)-N-vinylcarbamate is unique due to the presence of both the benzyl and phenylethyl groups, along with the vinylcarbamate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-ethenyl-N-(1-phenylethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-19(15(2)17-12-8-5-9-13-17)18(20)21-14-16-10-6-4-7-11-16/h3-13,15H,1,14H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBKXNYVDMJSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C=C)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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